molecular formula C16H14BrN5OS B6487400 N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide CAS No. 1286703-25-0

N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide

Cat. No.: B6487400
CAS No.: 1286703-25-0
M. Wt: 404.3 g/mol
InChI Key: SFXGYSQJBHSFAK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H14BrN5OS and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.01024 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-321408 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular functions and is particularly important in the process of epithelial–mesenchymal transition (EMT), which is closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-321408 acts as an inhibitor of the RhoA pathway . It inhibits Rho/SRF-mediated transcriptional regulation . The compound works downstream of Rho, blocking SRE.L-driven transcription stimulated by various factors . The ability of CCG-1423 to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway is the key biochemical pathway affected by CCG-321408 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

Understanding the pharmacokinetics of a compound like CCG-321408 and how it impacts efficacy and toxicity is a critical part of optimizing its design and delivery .

Result of Action

The molecular and cellular effects of CCG-321408’s action involve the inhibition of the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This leads to changes in the actin cytoskeleton and mitochondria .

Action Environment

Detailed investigations should be performed to clarify the influence of varied environmental factors on the characteristics of compounds like CCG-321408 .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-9-5-11(3-4-13(9)17)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXGYSQJBHSFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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